GW4064

FXR agonist EC50 binding affinity

GW4064 is the definitive hammerhead-class FXR agonist with zero off-target activity at nuclear receptors (RAR, RXR, PPARs, LXRs, PXR, CAR, TRβ, VDR, ERRγ) up to 1 µM. It is the industry-standard positive control for FXR screening, providing benchmark EC50 values of 15 nM (cell-free) and 80–90 nM (cell-based). The co-crystal structure (PDB 3DCT) enables SBDD. For in vivo use, a SEDDS formulation overcomes its 10% oral bioavailability. Choose GW4064 for unambiguous FXR engagement data.

Molecular Formula C28H22Cl3NO4
Molecular Weight 542.8 g/mol
CAS No. 292047-56-4
Cat. No. B7796012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGW4064
CAS292047-56-4
Molecular FormulaC28H22Cl3NO4
Molecular Weight542.8 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl
InChIInChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+
InChIKeyBYTNEISLBIENSA-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GW4064 (CAS 278779-30-9): The Reference-Standard Non-Steroidal FXR Agonist for Preclinical Target Validation


GW4064 (CAS 278779-30-9) is a non-steroidal, isoxazole-based small molecule that functions as a potent and selective agonist of the farnesoid X receptor (FXR, NR1H4) [1]. Originally reported by GlaxoSmithKline in 2000, it was the first synthetic, high-affinity chemical tool developed for this nuclear receptor [2]. Its selectivity profile (no activity against other nuclear receptors at concentrations up to 1 µM) and well-characterized pharmacology have established it as the benchmark against which novel FXR ligands are routinely compared .

Why the Chemical Identity of GW4064 (Stilbene-Isoxazole Scaffold) Cannot Be Substituted by Steroidal FXR Agonists or Other Hammerhead Analogs


FXR agonists are not functionally interchangeable. GW4064 belongs to the 'hammerhead' structural class of non-steroidal agonists, which bind the FXR ligand-binding domain in a fundamentally different orientation than steroidal agonists such as chenodeoxycholic acid (CDCA) or obeticholic acid (OCA) [1]. This structural distinction results in divergent receptor conformations, co-regulator recruitment profiles, and downstream transcriptional outcomes [2]. Consequently, substituting GW4064 with a bile acid analog (e.g., CDCA) introduces confounding variables: CDCA activates additional receptors (e.g., TGR5) and has ~5000-fold lower binding affinity [3]. Similarly, newer clinical candidates (e.g., tropifexor) have been optimized for pharmacokinetic properties that differ substantially from GW4064, making them unsuitable for mechanistic studies that require the original reference tool's well-documented limitations and selectivity fingerprint [4].

Quantitative Differentiation: GW4064 Procurement Decision Guide Based on Head-to-Head Comparator Data


Potency Differential: GW4064 Exhibits >200-Fold Higher Affinity for FXR Than the Endogenous Bile Acid CDCA

GW4064 demonstrates a 15 nM EC50 in cell-free FXR binding assays, representing a >200-fold potency increase over the physiological FXR ligand chenodeoxycholic acid (CDCA). This quantitative difference is essential for experiments requiring robust FXR activation without the confounding receptor promiscuity (e.g., TGR5 activation) inherent to bile acid derivatives . In cell-based reporter assays, GW4064 exhibits EC50 values of 80 nM (mouse FXR) and 90 nM (human FXR) in CV-1 cells [1].

FXR agonist EC50 binding affinity chenodeoxycholic acid

Selectivity Profile: GW4064 Maintains >15-Fold Selectivity Window Over Other Nuclear Receptors at 1 µM

GW4064 displays no measurable agonist or antagonist activity against a broad panel of nuclear receptors (including RAR, RXR, PPARα/γ/δ, LXRα/β, PXR, CAR, TRβ, VDR, and ERRγ) at concentrations up to 1 µM . Given its EC50 for FXR is 15-90 nM depending on the assay format, this corresponds to a >15-fold selectivity window. This profile contrasts with LXR ligands, which frequently cross-activate PXR, and with bile acid analogs, which activate the G-protein coupled receptor TGR5 in addition to FXR [1].

nuclear receptor selectivity panel off-target retinoic acid receptor

Potency Differential: GW4064 is 3-Fold Less Potent Than Fexaramine in Cell-Based Assays, a Critical Distinction for Comparator Studies

In direct comparative cell-based assays, the later-generation FXR agonist fexaramine demonstrates approximately 3-fold greater potency than GW4064 (EC50 = 25 nM vs. 80 nM, respectively) [1]. This quantifiable difference is important for researchers selecting between these two tool compounds: fexaramine offers enhanced in vitro potency, while GW4064 remains the historically established reference standard with a larger body of published in vivo data despite its pharmacokinetic limitations [2].

fexaramine EC50 cell-based assay potency comparison

Pharmacokinetic Liability: GW4064 Exhibits Only 10% Oral Bioavailability, a Defining Characteristic That Distinguishes It from Optimized Clinical Candidates

GW4064's poor oral bioavailability (10% in rats) and limited aqueous solubility represent a well-characterized liability that has driven extensive medicinal chemistry efforts toward second-generation FXR agonists . In contrast, optimized clinical candidates such as tropifexor, cilofexor, and obeticholic acid (OCA) were specifically engineered to overcome these limitations, achieving significantly higher oral bioavailability [1]. The crystalline form of GW4064 has such limited solubility that it 'made it difficult to assess in vivo efficacy at the exposure levels desired,' necessitating specialized SEDDS formulations to enable preclinical efficacy studies [2].

oral bioavailability pharmacokinetics half-life SEDDS formulation

Structural Definition: Co-Crystal Structure with FXR (PDB 3DCT) Provides Atomic-Level Binding Mode Definition Absent for Many Comparator Agonists

The co-crystal structure of GW4064 bound to the human FXR ligand-binding domain has been solved and deposited in the Protein Data Bank (PDB ID: 3DCT) [1]. This structural information defines the precise binding pose of the hammerhead scaffold within the FXR LBD, revealing critical interactions that stabilize the agonist-bound conformation [2]. While co-crystal structures exist for some other FXR agonists (e.g., fexaramine, PDB 1OSH), the GW4064-FXR complex remains the most extensively characterized and cited reference structure in the field, used as a template for designing novel fluorescent probes (e.g., DY246) and for molecular docking studies of new chemical series [3].

crystal structure PDB 3DCT FXR binding mode structure-based drug design

Evidence-Based Application Scenarios for GW4064 Procurement in Preclinical FXR Research


Benchmark Reference Standard for FXR Agonist Screening and Novel Ligand Characterization

GW4064 serves as the industry-standard positive control in FXR agonist screening campaigns. Its well-defined EC50 values (15 nM cell-free; 80-90 nM cell-based) provide a reliable benchmark for normalizing % efficacy data and ranking the relative potency of novel FXR ligands [1]. Researchers can directly compare the EC50 and maximal efficacy of their test compounds against GW4064 under identical assay conditions, enabling unambiguous potency classification [2].

Structural Biology and Computational Chemistry Template for FXR Binding Mode Analysis

The GW4064-FXR co-crystal structure (PDB 3DCT) is the definitive template for structure-based drug design (SBDD) efforts targeting the FXR ligand-binding domain [1]. Computational chemists use this structure for molecular docking, virtual screening, and molecular dynamics simulations of novel FXR ligands. The structural insights from 3DCT have directly enabled the rational design of improved agonists with enhanced drug-like properties [2].

In Vivo Target Validation Studies Using Optimized Formulations (SEDDS)

For in vivo studies requiring oral administration, GW4064 must be formulated using a self-emulsifying drug delivery system (SEDDS) to overcome its 10% oral bioavailability and limited aqueous solubility [1]. This formulation approach has been validated in both hamster and cynomolgus monkey models, enabling robust assessment of FXR target engagement and downstream pharmacodynamic effects (e.g., triglyceride lowering, ED50 = 20 mg/kg in Fisher rats) [2]. Procurement decisions for in vivo use must account for the additional formulation development required.

Mechanistic Studies Requiring Unambiguous FXR Attribution (Selectivity Validation)

When experimental designs demand unambiguous attribution of observed effects to FXR agonism without confounding off-target activity, GW4064 is the preferred chemical tool [1]. Its demonstrated lack of activity against a broad panel of nuclear receptors (RAR, RXR, PPARα/γ/δ, LXRα/β, PXR, CAR, TRβ, VDR, ERRγ) at concentrations up to 1 µM—a >15-fold window above its FXR EC50—provides researchers with confidence that observed biological responses are FXR-mediated [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for GW4064

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.